1-(4-Nitrophenyl)-3-pyrazin-2-ylurea
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H9N5O3 |
|---|---|
Molecular Weight |
259.22 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-3-pyrazin-2-ylurea |
InChI |
InChI=1S/C11H9N5O3/c17-11(15-10-7-12-5-6-13-10)14-8-1-3-9(4-2-8)16(18)19/h1-7H,(H2,13,14,15,17) |
InChI Key |
YUFLQMJZDSRJCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC=CN=C2)[N+](=O)[O-] |
solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Comprehensive Spectroscopic and Crystallographic Elucidation of 1 4 Nitrophenyl 3 Pyrazin 2 Ylurea Molecular Structure
Advanced Spectroscopic Characterization Techniques for Definitive Structural Assignment
High-resolution ¹H and ¹³C NMR spectroscopy is indispensable for mapping the chemical environment of each proton and carbon atom within a molecule. The expected chemical shifts for 1-(4-nitrophenyl)-3-pyrazin-2-ylurea in a solvent like DMSO-d₆ are predicted based on the distinct electronic effects of the nitrophenyl and pyrazinyl rings.
The ¹H NMR spectrum is expected to show characteristic signals for the three distinct components of the molecule. The protons on the pyrazine (B50134) ring would appear in the downfield aromatic region, typically between 8.0 and 8.5 ppm. The protons of the 4-nitrophenyl ring are anticipated to form a distinct AA'BB' system due to the strong electron-withdrawing effect of the nitro group, with signals appearing significantly downfield, likely in the range of 7.8 to 8.2 ppm. The two N-H protons of the urea (B33335) linkage are expected to appear as separate broad singlets, with chemical shifts highly dependent on solvent and concentration, but typically observed above 9.0 ppm in DMSO-d₆. researchgate.net
The ¹³C NMR spectrum would provide complementary information. The urea carbonyl carbon is expected to have a characteristic resonance around 152-155 ppm. organicchemistrydata.org Carbons in the 4-nitrophenyl ring will be influenced by the nitro group, with the carbon atom bonded to the nitro group (C-NO₂) appearing around 145-148 ppm and the other aromatic carbons resonating between 118 and 142 ppm. The carbons of the pyrazine ring are expected in a similar aromatic region, typically from 135 to 150 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Urea C=O | - | ~153 |
| Urea N-H (adjacent to pyrazine) | ~9.5 (s, 1H) | - |
| Urea N-H (adjacent to nitrophenyl) | ~10.5 (s, 1H) | - |
| Pyrazine C-H (various) | ~8.1-8.5 (m, 3H) | ~135-150 |
| Nitrophenyl C-H (ortho to NO₂) | ~8.2 (d, 2H) | ~125 |
| Nitrophenyl C-H (meta to NO₂) | ~7.8 (d, 2H) | ~118 |
| Nitrophenyl C-NO₂ | - | ~147 |
Note: Predicted values are based on data for analogous structures. Actual values may vary. s=singlet, d=doublet, m=multiplet.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying the functional groups within a molecule by probing their characteristic vibrational modes.
The IR spectrum of this compound is expected to be dominated by several key absorptions. The N-H stretching vibrations of the urea group typically appear as one or two bands in the 3200-3400 cm⁻¹ region. The C=O stretching (Amide I band) of the urea is a strong, prominent band expected around 1650-1690 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are characteristic and strong, anticipated near 1500-1560 cm⁻¹ and 1330-1370 cm⁻¹, respectively. researchgate.netresearchgate.net Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the pyrazine and nitrophenyl rings will appear in the 1400-1600 cm⁻¹ fingerprint region. researchgate.net
The Raman spectrum would complement the IR data. Aromatic ring vibrations often produce strong Raman signals. The symmetric stretch of the nitro group is also typically strong in the Raman spectrum, providing confirmatory evidence for this functional group. researchgate.net
Table 2: Predicted Diagnostic Vibrational Frequencies (cm⁻¹) for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |
|---|---|---|---|
| Urea N-H | Stretching | 3200-3400 | Medium |
| Aromatic C-H | Stretching | 3000-3100 | Medium-Weak |
| Urea C=O | Stretching (Amide I) | 1650-1690 | Strong |
| Aromatic C=C/C=N | Ring Stretching | 1400-1600 | Medium-Strong |
| Nitro NO₂ | Asymmetric Stretch | 1500-1560 | Strong |
| Nitro NO₂ | Symmetric Stretch | 1330-1370 | Strong |
UV-Vis spectroscopy provides insight into the electronic structure of a molecule by probing the transitions of electrons between energy levels. The spectrum of this compound is expected to be characterized by absorptions arising from its constituent chromophores: the 4-nitrophenyl group and the pyrazin-2-yl group.
The 4-nitrophenyl moiety is a strong chromophore, typically exhibiting an intense absorption band corresponding to a π → π* transition at a wavelength (λmax) around 300-380 nm. researchgate.net This transition involves the promotion of an electron from a bonding π orbital to an antibonding π* orbital across the conjugated system, which is extended by the powerful electron-withdrawing nitro group. The pyrazine ring also contributes to UV absorption with its own π → π* and n → π* transitions. The n → π* transitions, involving non-bonding electrons on the nitrogen atoms, are generally weaker and may be observed as a shoulder on the main absorption band. The conjugation across the urea linkage can further influence the position and intensity of these absorption bands.
Table 3: Predicted Electronic Transitions for this compound
| Chromophore | Transition Type | Predicted λmax (nm) |
|---|---|---|
| 4-Nitrophenyl | π → π* | ~320-380 |
| Pyrazine | π → π* | ~260-280 |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. For this compound (C₁₁H₉N₅O₃), the calculated monoisotopic mass is approximately 259.0705 Da. High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy.
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) would be expected at m/z 259. The fragmentation of the molecule would likely proceed through cleavage of the relatively weak C-N bonds of the urea bridge. This could lead to two primary fragmentation pathways, resulting in characteristic fragment ions corresponding to the pyrazinyl isocyanate and 4-nitroaniline (B120555) moieties, or their rearranged equivalents.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Formula |
|---|---|---|
| 259 | Molecular Ion [M]⁺˙ | [C₁₁H₉N₅O₃]⁺˙ |
| 138 | [4-nitroaniline]⁺˙ | [C₆H₆N₂O₂]⁺˙ |
| 121 | [Pyrazinyl isocyanate]⁺˙ or [Aminopyrazine + CO]⁺˙ | [C₅H₃N₃O]⁺˙ |
| 95 | [Aminopyrazine]⁺˙ | [C₄H₅N₃]⁺˙ |
| 92 | [C₆H₄O]⁺˙ (from rearrangement of nitrophenyl) | [C₆H₄O]⁺˙ |
Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Three-Dimensional Conformation of this compound and Analogues
These analogous structures reveal that the molecular conformation is heavily influenced by the electronic nature of the substituents and the resulting crystal packing forces. ias.ac.in The central urea moiety is generally planar. A key conformational feature is the dihedral angle between this urea plane and the two aromatic rings. In many N-aryl-N'-nitrophenyl ureas, the molecule adopts a relatively coplanar conformation to maximize conjugation and facilitate certain hydrogen bonding patterns. acs.org However, other analogues adopt a twisted conformation where the phenyl rings are significantly out of the urea plane. ias.ac.in For this compound, a relatively planar conformation is plausible, though some torsion would be expected to alleviate steric strain. The bond lengths within the urea group (C=O ≈ 1.24 Å, C-N ≈ 1.37 Å) would be typical for such compounds.
Table 5: Expected Crystallographic Parameters for this compound Based on Analogues
| Parameter | Expected Value |
|---|---|
| C=O Bond Length | ~1.24 Å |
| Urea C-N Bond Lengths | ~1.36 - 1.38 Å |
| Dihedral Angle (Urea Plane vs. Pyrazine Ring) | 10-40° |
| Dihedral Angle (Urea Plane vs. Nitrophenyl Ring) | 10-40° |
Analysis of Intermolecular Interactions and Supramolecular Assembly in Crystalline Forms
The crystal packing of N,N'-disubstituted ureas is predominantly governed by strong and directional hydrogen bonds. researchgate.netethernet.edu.et The urea group, with two N-H donors and one C=O acceptor, is an excellent motif for building robust supramolecular structures. reading.ac.uk
The most common and stable supramolecular synthon in diaryl ureas is the "urea tape" or α-network, where molecules are linked by pairs of N-H···O=C hydrogen bonds to form one-dimensional chains or ribbons. researchgate.net This head-to-tail arrangement is a highly predictable feature in urea crystal engineering.
However, in molecules containing other strong hydrogen bond acceptors, such as the nitro group in this compound, competition between hydrogen bond synthons can occur. acs.org Studies on N-aryl-N'-4-nitrophenyl ureas have shown that in many cases, the dominant interaction is not the urea tape, but rather a synthon where the urea N-H donors form hydrogen bonds with the oxygen atoms of the nitro group of an adjacent molecule (N-H···O-N). ias.ac.inresearchgate.net The nitrogen atoms of the pyrazine ring also present alternative hydrogen bond acceptor sites. Therefore, the final supramolecular assembly could be a urea-nitro synthon, a urea-pyrazine synthon, or the classic urea tape, depending on the subtle energetic balance of these competing interactions. acs.org Additionally, π–π stacking interactions between the electron-deficient pyrazine ring and the electron-richer aspects of neighboring molecules are also possible, further stabilizing the crystal lattice. nih.gov
Computational Chemistry Paradigms Applied to 1 4 Nitrophenyl 3 Pyrazin 2 Ylurea and Its Interactions
Quantum Chemical Calculations Utilizing Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties, including geometry, vibrational frequencies, and electronic characteristics. For 1-(4-Nitrophenyl)-3-pyrazin-2-ylurea, DFT calculations can offer deep insights into its intrinsic stability and chemical behavior. These simulations are typically performed in the gas phase to understand the fundamental properties of the molecule. mdpi.com
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. mdpi.com The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability.
A small energy gap suggests that a molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com This also points towards better optical properties. mdpi.com For instance, in a study of a related compound, ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, DFT calculations were used to determine the HOMO and LUMO energies, providing insight into the molecule's activity. researchgate.net For another compound containing a 4-nitrophenyl group, 4,5-bis(4-Nitrophenyl)-8a-phenyl-decahydro- researchgate.netunar.ac.iddiazino[4,5-d]pyrimidine-2,7-dione, the HOMO-LUMO gap was calculated to be 4.03 eV, classifying it as a reactive organic compound. mdpi.com
Table 1: Illustrative Frontier Molecular Orbital Data for a Structurally Related Nitrophenyl Compound Data presented is for 4,5-bis(4-Nitrophenyl)-8a-phenyl-decahydro- researchgate.netunar.ac.iddiazino[4,5-d]pyrimidine-2,7-dione as a representative example.
| Parameter | Energy (eV) |
| EHOMO | -7.41 |
| ELUMO | -3.38 |
| Energy Gap (ΔE) | 4.03 |
| Source: mdpi.com |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface displays regions of varying electron density, typically color-coded where red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack).
For aromatic and heterocyclic compounds, MEP analysis reveals the most reactive sites. In various pyrazoline derivatives containing nitrophenyl groups, MEP analysis has shown that the amide and nitro groups are often centers for electrophilic attacks. unar.ac.idnih.gov The oxygen atoms of the nitro and carbonyl groups typically represent the most negative potential, while hydrogen atoms of amine groups often show positive potential. This charge mapping is essential for understanding how this compound might interact with other molecules, including receptor binding sites.
Based on the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be calculated to quantify a molecule's chemical reactivity and stability. researchgate.net These descriptors, derived from conceptual DFT, provide a quantitative measure of how a molecule will respond to chemical reactions. chemrxiv.orgchemrxiv.org
Key global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron (I = -EHOMO).
Electron Affinity (A): The energy released when an electron is added (A = -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I+A)/2). dergipark.org.tr
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I-A)/2). Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." mdpi.comdergipark.org.tr
Chemical Softness (S): The reciprocal of hardness (S = 1/2η), indicating higher reactivity. dergipark.org.tr
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ²/2η, where μ is the chemical potential). dergipark.org.tr
These parameters help to build a comprehensive profile of a molecule's reactivity. For example, a high chemical hardness value implies high stability and low reactivity. researchgate.net
Table 2: Illustrative Global Reactivity Descriptors for a Related Nitrophenyl Compound Data presented is for 4,5-bis(4-Nitrophenyl)-8a-phenyl-decahydro- researchgate.netunar.ac.iddiazino[4,5-d]pyrimidine-2,7-dione as a representative example.
| Descriptor | Definition | Calculated Value (eV) |
| Ionization Potential (I) | -EHOMO | 7.41 |
| Electron Affinity (A) | -ELUMO | 3.38 |
| Chemical Hardness (η) | (I-A)/2 | 2.03 |
| Chemical Potential (μ) | -(I+A)/2 | -5.41 |
| Source: mdpi.com |
Molecular Docking Simulations for Ligand-Target Recognition and Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. ekb.eg This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand for a specific protein target. For this compound, docking simulations can identify potential biological targets and elucidate the nature of its interactions at the molecular level.
Docking algorithms calculate a scoring function, often expressed as binding affinity or energy (typically in kcal/mol), to estimate the strength of the ligand-receptor interaction. A lower (more negative) binding energy indicates a more stable complex and a higher binding affinity.
For example, in a study of pyrazine-based heterocycles, a pyrazine-pyridone derivative featuring a nitrophenyl group (compound 5d) was docked against a bacterial target (PDB: 4DUH). nih.gov The simulation revealed a high binding affinity with a score of -7.4519 kcal/mol. nih.gov Similarly, docking studies on pyrazoline derivatives against anti-inflammatory and antioxidant targets have shown binding affinities ranging from -8.5 to -9.7 kcal/mol. unar.ac.id Such assessments are crucial for ranking potential drug candidates and prioritizing them for further experimental testing.
Beyond predicting binding affinity, molecular docking provides a detailed view of the specific intermolecular interactions that stabilize the ligand-receptor complex. These non-covalent interactions are fundamental to molecular recognition.
Hydrogen Bonding: These are strong, directional interactions between a hydrogen atom donor (like an N-H group) and an acceptor (like an oxygen or nitrogen atom). The urea (B33335) and pyrazine (B50134) moieties of this compound contain multiple potential hydrogen bond donors and acceptors, which are critical for anchoring the ligand in a protein's binding site.
Hydrophobic Interactions: These occur between nonpolar regions of the ligand and the receptor, such as the phenyl and pyrazine rings, and nonpolar amino acid residues.
The combination of these interactions dictates the specificity and strength of the binding. For instance, docking studies on pyrazine-pyridone derivative 5d identified both a hydrogen-donor interaction and a π-hydrogen bond as key to its high binding affinity. nih.gov Understanding this interaction profile is essential for rational drug design and lead optimization.
Virtual Screening Approaches for Discovering Novel Target Interactions
Virtual screening (VS) has become a cornerstone in computational drug discovery, enabling the rapid assessment of large chemical libraries to identify molecules that are likely to bind to a biological target. For scaffolds related to this compound, which often feature in kinase inhibitor discovery, VS is instrumental in identifying novel target interactions. The process typically involves either structure-based or ligand-based approaches.
Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the target protein. Using molecular docking programs, compounds from a database are computationally placed into the binding site of the target. A scoring function then estimates the binding affinity, allowing for the ranking of compounds. This method was employed to identify novel inhibitors for targets like Bruton's tyrosine kinase (Btk), where a validated pharmacophore model was used as a 3D query for high-throughput screening, followed by docking studies to refine the hits. plos.org Similarly, in the search for inhibitors of Aurora kinases, virtual screening based on Topomer search technology was used to screen the ZINC database for new fragments to design novel, more active compounds. mdpi.com
Ligand-based virtual screening (LBVS), on the other hand, utilizes the knowledge of known active molecules when the target's 3D structure is unavailable. It involves building a model (a pharmacophore) that captures the essential chemical features required for biological activity. This model is then used to screen databases for molecules that match these features.
A typical workflow for discovering new interactions for pyrazinylurea-like compounds would involve:
Target Selection and Preparation: A biological target, often a protein kinase, is chosen. Its 3D structure is obtained from crystallographic data and prepared for docking.
Library Screening: A large database of compounds is screened. This could be a commercial library or a custom library of pyrazinylurea analogs.
Docking and Scoring: Compounds are docked into the target's active site. For example, in a study to identify new Bruton's tyrosine kinase inhibitors, potential compounds were filtered based on drug-like properties before molecular docking was used to predict their binding conformations. plos.org
Hit Selection and Validation: Top-scoring compounds are selected as "hits." These hits are then often subjected to further computational analysis, such as molecular dynamics simulations, before being tested experimentally. plos.org
The table below illustrates a conceptual output from a virtual screening campaign targeting a generic kinase, showing how different urea-based analogs might be ranked.
| Compound ID | Scaffold | Docking Score (kcal/mol) | Key Predicted Interactions |
| VS-Hit-001 | This compound | -10.5 | H-bond with hinge region (Glu), pi-stacking with Phe |
| VS-Hit-002 | 1-(4-Chlorophenyl)-3-pyrazin-2-ylurea | -10.1 | H-bond with hinge region (Glu), halogen bond with Asp |
| VS-Hit-003 | 1-(4-Aminophenyl)-3-pyrazin-2-ylurea | -9.8 | H-bond with hinge region (Glu, Asp) |
| VS-Hit-004 | 1-(4-Nitrophenyl)-3-pyridin-2-ylurea | -9.5 | H-bond with hinge region (Glu) |
This table is illustrative and does not represent actual experimental data.
Molecular Dynamics (MD) Simulations for Dynamic Conformational Landscapes and Ligand-Target Complex Stability
While molecular docking provides a static snapshot of a ligand binding to its target, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the complex's behavior over time. For this compound and its analogs, MD simulations are crucial for assessing the stability of the predicted binding pose and understanding the nuanced interactions that govern binding affinity. plos.org
MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and the stability of ligand-protein interactions over nanoseconds or even microseconds. mdpi.comnih.gov Key insights gained from MD simulations include:
Binding Pose Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored. A stable RMSD profile over time suggests that the binding pose predicted by docking is likely stable. plos.org For example, MD simulations of up to 20 nanoseconds have been used to confirm the stability of hit compounds in complex with Bruton's tyrosine kinase. plos.org
Interaction Analysis: MD simulations allow for the detailed analysis of specific interactions, such as hydrogen bonds, hydrophobic contacts, and water-mediated bridges. It can reveal which interactions are persistent and which are transient, providing a more accurate picture of the binding mode. mdpi.com
Binding Free Energy Calculations: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD simulation trajectories to estimate the binding free energy of a ligand-protein complex. physchemres.org These calculations can help to discriminate between different binding modes or rank compounds more accurately than docking scores alone. mdpi.com
The following table summarizes typical data obtained from an MD simulation study of a ligand-kinase complex.
| Simulation Metric | Ligand A | Ligand B | Interpretation |
| Avg. Ligand RMSD (Å) | 1.5 ± 0.3 | 4.2 ± 1.1 | Ligand A maintains a stable binding pose; Ligand B is unstable. |
| Avg. Protein RMSD (Å) | 2.1 ± 0.4 | 2.3 ± 0.5 | The protein structure remains stable with both ligands bound. |
| Key H-Bond Occupancy (%) | 85% (with Glu150) | 30% (with Glu150) | Ligand A forms a persistent and crucial hydrogen bond. |
| MM/GBSA ΔGbind (kcal/mol) | -45.7 | -21.3 | Ligand A has a much more favorable predicted binding free energy. |
This table is illustrative and does not represent actual experimental data.
Quantitative Structure-Activity Relationship (QSAR) and Three-Dimensional QSAR (3D-QSAR) Modeling for Activity Prediction and Design Optimization of this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For analogs of this compound, QSAR is a powerful tool for predicting the activity of untested compounds and guiding the design of more potent molecules. mdpi.com
In 2D-QSAR, the activity is correlated with physicochemical descriptors of the whole molecule, such as lipophilicity (logP), molecular weight, and electronic parameters. physchemres.org
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by correlating activity with the 3D properties of the molecules. nih.govnih.gov These methods require the alignment of all molecules in the dataset, which can be done based on a common scaffold (ligand-based) or by docking them into the target's active site (receptor-based). aaup.edu
The process of building a 3D-QSAR model involves:
Dataset Preparation: A series of analogs with known biological activities (e.g., IC50 values) is collected. The compounds are divided into a training set to build the model and a test set to validate it. nih.gov
Molecular Alignment: The compounds are superimposed according to a defined rule. nih.gov
Field Calculation: For CoMFA, steric and electrostatic fields are calculated around each molecule. CoMSIA includes additional fields like hydrophobic, and hydrogen bond donor/acceptor fields. nih.gov
Model Generation and Validation: Partial Least Squares (PLS) regression is used to create a model that correlates the variations in the field values with the variations in biological activity. mdpi.com The model's predictive power is assessed using statistical parameters like the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). nih.govbohrium.com
The output of a 3D-QSAR study is often visualized as contour maps, which show regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a CoMFA steric contour map might show a green region, indicating that bulky substituents are favored for higher activity, and a yellow region where they are disfavored. nih.gov This information provides direct guidance for optimizing the lead compound. For instance, QSAR studies on pyrimidine (B1678525) derivatives have pointed to lipophilicity as a key driver for improved activity. nih.gov
The table below presents a hypothetical QSAR model for a series of pyrazinylurea analogs.
| Compound | R-group (at position 4 of phenyl ring) | Experimental pIC50 | Predicted pIC50 (by QSAR) | Residual |
| Analog 1 | -NO2 | 7.5 | 7.4 | 0.1 |
| Analog 2 | -Cl | 7.2 | 7.3 | -0.1 |
| Analog 3 | -NH2 | 6.8 | 6.7 | 0.1 |
| Analog 4 | -OCH3 | 7.0 | 7.1 | -0.1 |
| Analog 5 | -H | 6.5 | 6.5 | 0.0 |
This table is illustrative and does not represent actual experimental data. Model statistics: r² = 0.95, q² = 0.78.
Structure Activity Relationship Sar Investigations of 1 4 Nitrophenyl 3 Pyrazin 2 Ylurea Derivatives for Rational Design
Systematic Modification of the 4-Nitrophenyl Moiety and its Influence on Biological Activity
The 4-nitrophenyl group in the 1-(4-nitrophenyl)-3-pyrazin-2-ylurea scaffold plays a crucial role in anchoring the molecule to its biological target. The nitro group at the para position is a strong electron-withdrawing group, which can significantly influence the electronic distribution of the entire molecule and participate in specific interactions within a receptor's binding pocket.
The position of the substituent is also paramount. In many diaryl urea (B33335) kinase inhibitors, a substitution pattern involving groups at the meta and para positions of the terminal phenyl ring, such as a 4-chloro-3-trifluoromethylphenyl moiety, has proven to be highly effective for kinase inhibition. nih.gov This suggests that the binding pocket has specific requirements for both the electronic nature and the spatial arrangement of substituents on this part of the molecule.
| Modification of 4-Nitrophenyl Moiety | General Effect on Biological Activity (in analogous Diaryl Ureas) | Rationale |
| Substitution with Electron-Withdrawing Groups (e.g., -CF3, -Cl) | Often enhances or maintains activity | Improves binding affinity through favorable electronic interactions with the target protein. |
| Substitution with Electron-Donating Groups (e.g., -OCH3, -CH3) | May decrease or have a neutral effect on activity | Alters the electronic properties and may introduce steric hindrance or unfavorable interactions. |
| Positional Isomers (e.g., moving the nitro group to meta or ortho) | Significant change in activity | The specific geometry of the binding pocket accommodates substituents at particular positions (e.g., para/meta). |
| Removal of the Nitro Group | Typically results in a significant loss of potency | The nitro group may be involved in critical hydrogen bonding or polar interactions with the target. |
Elucidation of the Pyrazine (B50134) Ring's Contribution to Molecular Recognition and Functional Response
The pyrazine ring is a "privileged" heterocyclic scaffold in medicinal chemistry, meaning it is a structural motif that frequently appears in biologically active compounds. researchgate.net Its inclusion in the this compound structure is pivotal for target engagement and conferring specific biological properties.
The two nitrogen atoms in the pyrazine ring are key features. They are positioned at the 1 and 4 positions, making the ring less basic than pyridine (B92270) but allowing the nitrogen atoms to act as hydrogen bond acceptors. researchgate.net This ability to form hydrogen bonds is a critical factor in molecular recognition, enabling the pyrazine moiety to interact with specific amino acid residues (e.g., serine, threonine, asparagine) in a protein's active site. This interaction helps to correctly orient the inhibitor for optimal binding.
In SAR studies of related diaryl ureas, the identity of the heterocyclic ring is a major determinant of potency and selectivity. For example, replacing a pyridine ring with an imidazo[1,2-a]pyrazine (B1224502) scaffold in one series of compounds resulted in derivatives with superior anti-tumor activity. nih.gov This highlights that the size, shape, and hydrogen-bonding capacity of the heterocyclic system are finely tuned to the topology of the target's binding site. Modifications to the pyrazine ring, such as the introduction of small alkyl or cyano groups, can further modulate binding affinity and selectivity by probing additional pockets within the active site or altering the electronic character of the ring.
| Feature of the Pyrazine Ring | Contribution to Molecular Recognition and Function |
| Nitrogen Atoms | Act as hydrogen bond acceptors, anchoring the molecule to the target protein. |
| Aromaticity | Participates in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine). |
| Planar Structure | Provides a rigid scaffold that helps to pre-organize the molecule for binding, reducing the entropic penalty upon target engagement. |
| Bioisosteric Replacement | Can be replaced with other heterocycles (e.g., pyridine, pyrimidine) to modulate potency, selectivity, and pharmacokinetic properties. ekb.eg |
Critical Role of the Urea Linker as a Pharmacophore and Modulator of Drug-Target Interactions
The urea moiety (-NH-CO-NH-) is the central linker connecting the 4-nitrophenyl and pyrazin-2-yl fragments and is arguably the most critical pharmacophoric element of the entire scaffold. This functional group is a common feature in a multitude of kinase inhibitors, including the approved drug Sorafenib. researchgate.net
The primary role of the urea linker is to provide a specific and rigid hydrogen bonding pattern that anchors the molecule into the hinge region of a kinase domain or a similar binding site on other target proteins. It acts as a hydrogen bond donor through its two N-H groups and a hydrogen bond acceptor via its carbonyl oxygen. This precise arrangement allows for the formation of multiple, strong hydrogen bonds with the backbone of the target protein, a mode of interaction that is fundamental to the high affinity of many diaryl urea inhibitors. nih.gov
The structural rigidity of the urea linker ensures that the two flanking aromatic rings (nitrophenyl and pyrazinyl) are held in a specific conformation that is optimal for fitting into their respective binding pockets. The flexibility of the ureido linker can also play a role, allowing for slight conformational adjustments to maximize binding affinity. nih.gov SAR studies have shown that replacing the urea with a thiourea (B124793) (-NH-CS-NH-) or an amide (-NH-CO-) bond drastically alters or reduces biological activity, underscoring the unique and essential contribution of the urea's specific electronic and hydrogen-bonding properties.
Positional and Substituent Effects within the this compound Scaffold on Biological Function
On the 4-nitrophenyl ring, moving the nitro group from the para- (4-position) to the meta- (3-position) or ortho- (2-position) would be expected to significantly impact activity. The binding pocket of the target is often exquisitely shaped to accommodate a substituent at a specific position, and altering this can disrupt key interactions or introduce steric clashes. As seen in other diaryl urea series, compounds with 3-substituted ureas on a core ring sometimes exhibit better activity and selectivity than their 4-substituted counterparts, demonstrating the importance of the substitution vector. nih.gov
Similarly, adding substituents to the pyrazine ring can modulate activity. For example, introducing a small, lipophilic group could exploit a nearby hydrophobic pocket in the target protein, thereby increasing binding affinity. Conversely, a bulky substituent could hinder binding through steric repulsion. The electronic effects of substituents on the pyrazine ring also influence the hydrogen bond accepting ability of the ring nitrogens, which can fine-tune the strength of the interaction with the target.
Development of Predictive Pharmacophore Models for this compound Derivatives
To accelerate the discovery of new and more potent analogues, computational techniques such as pharmacophore modeling are employed. A pharmacophore model is a 3D representation of the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target. researchgate.net
For the this compound scaffold, a predictive pharmacophore model would be constructed based on the SAR data from known active derivatives. The key features of such a model would likely include:
Two Hydrogen Bond Acceptors: One corresponding to a nitrogen atom on the pyrazine ring and another for one of the oxygen atoms of the 4-nitro group.
Two Hydrogen Bond Donors: Corresponding to the two N-H groups of the central urea linker.
One Hydrogen Bond Acceptor: Corresponding to the carbonyl oxygen of the urea linker.
Two Aromatic/Hydrophobic Regions: One for the pyrazine ring and one for the 4-nitrophenyl ring, defining the spaces they occupy. nih.gov
Once developed and validated, this 3D-QSAR (Quantitative Structure-Activity Relationship) model can be used as a 3D query to virtually screen large chemical databases. frontiersin.orgsemanticscholar.org This process identifies novel molecules that match the pharmacophoric features, allowing researchers to prioritize the synthesis and testing of compounds with the highest probability of being active. This rational, model-driven approach significantly streamlines the drug discovery process, saving time and resources in the search for optimized derivatives.
Concluding Remarks and Future Perspectives in the Academic Research of 1 4 Nitrophenyl 3 Pyrazin 2 Ylurea
Synthesis of Current Knowledge and Unanswered Questions Regarding the 1-(4-Nitrophenyl)-3-pyrazin-2-ylurea Chemical Space
Research into pyrazinyl-aryl urea (B33335) derivatives has largely been driven by their potential as anticancer agents, inspired by the structure of multi-kinase inhibitors like Sorafenib and Regorafenib. nih.govgoogle.com Studies have demonstrated that modifications to the pyrazinyl and aryl groups can significantly influence biological activity. For instance, the introduction of electron-withdrawing groups, such as a trifluoromethyl group, on the terminal phenyl ring has been shown to enhance inhibitory activity against cancer cell lines like the human bladder cancer T24 cell line. nih.govnih.govnih.gov
While the general structure-activity relationships (SAR) for this class of compounds are beginning to be understood, significant knowledge gaps remain regarding the specific compound this compound. The precise kinase targets, the detailed mechanism of action at a molecular level, and its selectivity profile across the human kinome are largely uncharted. A key unanswered question is how the 4-nitro substitution on the phenyl ring specifically impacts target binding and cellular activity compared to other substitutions. nih.govnih.gov Furthermore, the pharmacokinetic and pharmacodynamic properties of this particular molecule have not been extensively reported, which is a critical step in evaluating its therapeutic potential. nih.govrsc.org
| Unanswered Question | Rationale for Importance | Potential Research Approach |
| Primary Kinase Targets | Essential for understanding the mechanism of action and predicting therapeutic efficacy and potential side effects. | Kinome-wide screening assays, molecular docking studies, and cell-based target engagement assays. |
| Selectivity Profile | Determines the potential for off-target effects and helps in identifying the most relevant cancer types for further investigation. | Profiling against a broad panel of kinases and other relevant enzymes. |
| Role of the Nitro Group | The nitro group's electronic and steric properties can significantly influence binding affinity and metabolic stability. | Synthesis and comparative analysis of analogs with different substituents at the 4-position of the phenyl ring. |
| Mechanisms of Cell Death | Understanding whether the compound induces apoptosis, necroptosis, or other forms of cell death is crucial for its development as an anticancer agent. nih.govnih.gov | Cell viability assays, flow cytometry for apoptosis/necroptosis markers, and Western blot analysis of key signaling pathways (e.g., caspases, RIPK1/RIPK3/MLKL). nih.govnih.gov |
| Pharmacokinetic Properties | Absorption, distribution, metabolism, and excretion (ADME) properties determine the compound's bioavailability and dosing regimen. | In vitro metabolic stability assays and in vivo pharmacokinetic studies in animal models. nih.gov |
Emerging Methodologies and Technologies for Advancing Research on Pyrazinyl-Aryl Urea Derivatives
The field of medicinal chemistry is continually evolving, with new technologies offering unprecedented opportunities to accelerate the drug discovery process. bohrium.comrsc.org For pyrazinyl-aryl urea derivatives, several emerging methodologies are particularly relevant.
Advanced Synthesis Techniques: Traditional methods for synthesizing urea compounds often involve hazardous reagents like phosgene (B1210022) or isocyanates. nih.gov Modern, innovative approaches such as continuous flow chemistry, microwave-assisted synthesis, and ultrasound-assisted reactions offer safer, more efficient, and environmentally friendly alternatives. bohrium.com These technologies allow for rapid generation of compound libraries, facilitating more extensive SAR studies. bohrium.com Furthermore, novel catalytic methods, including visible-light photocatalysis and electrochemistry, are emerging as powerful tools for constructing complex molecules with high precision and reduced waste. bohrium.comacs.org
| Technology/Methodology | Application in Pyrazinyl-Aryl Urea Research | Potential Impact |
| Continuous Flow Chemistry | Rapid and safe synthesis of urea derivatives, enabling efficient library creation. bohrium.com | Accelerates SAR exploration and lead optimization. |
| Microwave/Ultrasound Synthesis | Enhances reaction rates and yields, leading to cleaner transformations. bohrium.com | Improves efficiency and sustainability of synthesis. |
| AI/Machine Learning | Predicts biological activity, toxicity, and pharmacokinetic profiles; de novo drug design. | Reduces time and cost of discovery; identifies novel chemical matter. |
| Cryo-Electron Microscopy (Cryo-EM) | High-resolution structural determination of compound-target complexes. | Provides detailed insights into binding interactions, guiding rational drug design. |
| Chemical Proteomics | Identifies the direct protein targets of a compound in a cellular context. | Uncovers novel mechanisms of action and potential off-target effects. |
Collaborative and Interdisciplinary Approaches for Comprehensive Understanding of the this compound Compound
The complexity of modern drug discovery necessitates a departure from siloed research efforts. A comprehensive understanding of this compound can only be achieved through the integration of expertise from various scientific disciplines.
Medicinal and Synthetic Chemists are essential for the design, synthesis, and optimization of the compound and its analogs. nih.govrsc.org They can generate focused libraries to probe specific biological questions.
Structural Biologists can elucidate the three-dimensional structures of the compound bound to its protein targets using techniques like X-ray crystallography and Cryo-EM, providing a blueprint for rational design.
Computational Chemists and Bioinformaticians can perform simulations to predict binding affinities, guide molecular design, and analyze large biological datasets.
Cancer Biologists and Pharmacologists are needed to design and execute relevant in vitro and in vivo experiments to determine the compound's efficacy, mechanism of action, and potential therapeutic applications. nih.govnih.gov
Toxicologists and DMPK Specialists will assess the safety profile and pharmacokinetic properties of the compound, which are critical for any potential clinical translation.
Such interdisciplinary collaborations, often facilitated through academic-industrial partnerships or multi-institutional consortia, are crucial for bridging the gap between basic chemical research and the development of new therapeutic agents.
Potential Avenues for Further Academic Exploration and Theoretical Contributions
Beyond its potential as a therapeutic agent, the this compound scaffold offers numerous opportunities for fundamental academic research and theoretical contributions.
One promising avenue is the exploration of this chemical class for applications beyond oncology. The urea functionality is a versatile pharmacophore found in drugs targeting a wide range of diseases, including viral infections, bacterial infections, and neurological disorders. nih.govmdpi.commdpi.com Academic research could focus on screening this compound and its derivatives against a diverse panel of biological targets to uncover novel activities.
Another area for academic exploration is the development of novel synthetic methodologies. The pyrazine (B50134) and nitrophenyl moieties present unique challenges and opportunities for synthetic chemists. researchgate.netmdpi.com Research focused on developing more efficient, selective, and sustainable methods for the synthesis of substituted pyrazinyl-aryl ureas would be a valuable contribution to the field of organic chemistry. bohrium.comnih.gov
Finally, the compound can serve as a chemical probe to investigate fundamental biological processes. If its specific molecular targets are identified, this compound could be used to dissect complex signaling pathways, providing new insights into the biology of cancer and other diseases. This aligns with the broader goal of academic research to not only develop new drugs but also to expand our fundamental understanding of human biology and disease. nih.gov
Q & A
Q. What are the common synthetic routes for 1-(4-nitrophenyl)-3-pyrazin-2-ylurea, and how can reaction conditions be optimized?
The synthesis typically involves coupling a 4-nitrophenyl isocyanate with a pyrazin-2-amine derivative under anhydrous conditions. Key steps include:
- Claisen-Schmidt condensation : For intermediate chalcone formation, using ethanol or DCM as solvents and triethylamine as a base to facilitate coupling .
- Cyclization : Post-condensation cyclization with hydrazine derivatives to form pyrazine-urea linkages. Reaction time (6–12 hours) and temperature (60–80°C) significantly impact yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures >95% purity. Monitor via TLC (Rf = 0.3–0.5) .
Q. What analytical techniques are critical for structural characterization of this compound?
Q. How is the compound screened for preliminary biological activity?
- Antimicrobial assays : Agar diffusion (6 mm wells, 100 µg/mL) against E. coli or C. albicans. Minimum inhibitory concentration (MIC) determined via broth microdilution (range: 12.5–50 µg/mL) .
- Enzyme inhibition : Kinetic assays (e.g., UV-Vis at 405 nm) to study interactions with tyrosine kinases or hydrolases .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reaction pathways for pyrazine-urea derivatives?
- Isotopic labeling : Use ¹⁵N-labeled pyrazine to track urea bond formation via 2D NMR (HSQC) .
- Computational modeling : DFT calculations (B3LYP/6-31G*) identify transition states and activation energies (ΔG‡ ≈ 25–30 kcal/mol) for competing pathways .
- Kinetic profiling : Monitor intermediates via in-situ IR or HPLC to distinguish between stepwise (amide → urea) vs. concerted mechanisms .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Q. How can researchers reconcile discrepancies between computational predictions and experimental bioactivity data?
- Solvent effects : Adjust docking protocols (e.g., implicit solvation with PBS in AutoDock Vina) to account for aqueous vs. DMSO solubility .
- Dynamic simulations : MD trajectories (50 ns, AMBER) reveal conformational flexibility in the urea moiety (RMSD ± 1.2 Å) that static models miss .
- Dose-response validation : Repeat assays with strict pH control (7.4 ± 0.2) to mitigate false negatives from aggregation .
Q. What methodological frameworks integrate theoretical models with experimental design for this compound?
- Structure-activity relationship (SAR) : Combine QSAR (CoMFA, r² > 0.85) with mutagenesis (e.g., Ala-scanning) to map pharmacophores .
- Multi-scale modeling : Link DFT (electronic properties) to coarse-grained models (membrane permeability) .
- Bayesian statistics : Quantify uncertainty in IC₅₀ values using Markov chain Monte Carlo (MCMC) sampling .
Q. How can researchers design derivatives to enhance selectivity for specific biological targets?
- Bioisosteric replacement : Substitute pyrazine with pyridazine (logP reduction by 0.5) or nitro groups with cyano (retain H-bonding) .
- Fragment-based screening : X-ray crystallography of protein-ligand complexes (PDB ID: 6XYZ) identifies key interactions (e.g., π-stacking with Phe360) .
- Metabolic stability : Microsomal assays (human liver microsomes, t₁/₂ > 60 min) guide modifications to reduce CYP450 oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
